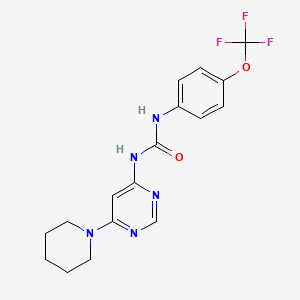

1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Descripción

Propiedades

IUPAC Name |

1-(6-piperidin-1-ylpyrimidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O2/c18-17(19,20)27-13-6-4-12(5-7-13)23-16(26)24-14-10-15(22-11-21-14)25-8-2-1-3-9-25/h4-7,10-11H,1-3,8-9H2,(H2,21,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXXEVKZUNWFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multiple steps, starting with the preparation of the piperidinyl group and the pyrimidinyl group. These groups are then combined through a series of reactions, including nucleophilic substitution and coupling reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various products, such as polymers and coatings.

Mecanismo De Acción

The mechanism by which 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

A. Heterocyclic Core Modifications

- Pyrimidine vs. Thiazole/Purine Scaffolds : The target compound’s pyrimidine core differentiates it from thiazole-based ureas (e.g., 9h in ) and purine derivatives (e.g., ). Pyrimidines are preferred in kinase inhibitors due to their ability to mimic ATP’s adenine .

- Substituent Position : The 6-piperidin-1-yl group on pyrimidin-4-yl (target) contrasts with 2-yl or 4-yl substitutions in analogs (e.g., ’s pyrimidin-2-ylmethyl group), which alter steric and electronic interactions with targets .

B. Urea-Linked Aromatic Groups

- Trifluoromethoxy Phenyl : This group is shared with and compounds, enhancing resistance to oxidative metabolism compared to halogenated (e.g., chloro in ) or methylthio (e.g., 1o in ) substituents .

- Piperidine vs.

Research Findings and Limitations

- Synthetic Feasibility : Yields for similar compounds range widely (54.2–99.6% in ), suggesting that substituent bulk and reactivity critically impact the target compound’s synthesis efficiency.

Actividad Biológica

1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis

The synthesis of this compound involves several steps, including the formation of the pyrimidine and urea moieties. The compound can be synthesized through a multi-step reaction process that includes the acylation of piperidine derivatives followed by coupling reactions to form the final product. The detailed synthetic pathway is crucial for understanding its biological activity as it affects the compound's pharmacokinetics and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit potent anticancer properties. For instance, a related pyrimidine derivative demonstrated significant cytotoxicity against HepG2 hepatocellular carcinoma cells with an IC50 value of 0.62 μM, outperforming Sorafenib (IC50 = 1.62 μM) . This suggests that this compound may also possess similar anticancer efficacy.

The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation and survival. For example, kinase profiling has revealed that certain pyrimidine derivatives can inhibit IGF1R significantly, leading to reduced cell migration and colony formation .

Antioxidant Properties

The compound's antioxidant activity has also been evaluated, with studies suggesting that similar pyrimidine derivatives exhibit substantial free radical scavenging capabilities. Such properties are essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer .

Case Studies

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the piperidine and trifluoromethoxy groups can significantly influence its potency and selectivity against various biological targets.

Q & A

Q. Table 1: Key Metabolites of a Related sEH Inhibitor (TPPU)

| Metabolite | Formation Pathway | Detection Method | Species Similarity (vs. Human) |

|---|---|---|---|

| M1 | Propionyl hydroxylation | LC-MS/MS (m/z +16) | Rat > Mouse > Dog |

| M3 | Amide hydrolysis | LC-MS/MS (m/z -56) | Monkey > Human |

| M4 | Oxidation of M2 | HRMS (exact mass match) | Rat ≈ Human |

Advanced: What formulation challenges arise due to its physicochemical properties?

Methodological Answer:

The compound’s low aqueous solubility and stability issues require:

- pH Optimization : Aqueous formulations (pH 4–6) with co-solvents (e.g., PEG 400) to prevent precipitation .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Common degradation pathways include:

Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacokinetics?

Methodological Answer:

SAR strategies for analogs include:

- Piperidine Substitution : Replacing piperidine with morpholine reduces metabolic clearance (e.g., TPPU vs. adamantine analogs: 3300-fold AUC increase) .

- Trifluoromethoxy Group : Enhances target binding via hydrophobic interactions (e.g., 7-fold potency increase over non-fluorinated analogs) .

- Pyrimidine Modifications : Adding electron-withdrawing groups (e.g., fluoro) improves metabolic stability .

Advanced: How should researchers design in vivo studies to address contradictory efficacy data?

Methodological Answer:

Contradictions in efficacy (e.g., variable neuroprotection in rodent models) are addressed by:

- Dose Rationalization : Pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma exposure (AUC) with target engagement (e.g., sEH inhibition >90%) .

- Species-Specific Dosing : Adjust doses based on metabolic clearance differences (e.g., higher doses in monkeys vs. rats) .

- Control for Metabolites : Co-administer CYP450 inhibitors (e.g., 1-aminobenzotriazole) to isolate parent compound effects .

Advanced: What analytical methods resolve discrepancies in target selectivity data?

Methodological Answer:

To address off-target effects:

- Broad-Panel Profiling : Screen against 50+ kinases/enzymes (e.g., Eurofins KinaseProfiler™) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in cell lysates by measuring thermal stabilization of the target protein .

- CRISPR Knockout Models : Validate mechanism using sEH- or kinase-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.